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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a valuable

bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure

features an electrophilic carbon adjacent to a bromine atom, making it an effective alkylating

agent for various nucleophiles. The presence of the N-phenylacetamide moiety allows for the

introduction of this pharmacologically relevant scaffold into target molecules. This document

provides an overview of its applications, detailed experimental protocols for N-alkylation and S-

alkylation reactions, and quantitative data from representative synthetic procedures.

Principle of the Method
2-Bromo-N-phenylacetamide functions as a potent electrophile in nucleophilic substitution

reactions. The carbon atom bonded to the bromine is highly activated by the electron-

withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This

facilitates the displacement of the bromide ion (a good leaving group) by a wide range of

nucleophiles, such as amines, thiols, and carbanions, typically through an SN2 mechanism.

This reactivity makes it an ideal building block for creating new carbon-nitrogen and carbon-

sulfur bonds, which are fundamental in the synthesis of diverse bioactive compounds and

heterocyclic systems.[1][2][3]
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Caption: General SN2 reaction mechanism for the alkylation of nucleophiles.

Applications in Synthesis
The primary application of 2-bromo-N-phenylacetamide is as a precursor in the synthesis of

molecules with potential therapeutic value.

N-Alkylation for Bioactive Amine Derivatives: It is frequently used to alkylate primary and

secondary amines. This reaction has been employed to synthesize series of 2-amino-N-

phenylacetamide derivatives that exhibit significant antibacterial activity against various

strains, including Acinetobacter baumannii and Staphylococcus aureus.[1] This approach is

crucial in developing new classes of antibiotics to combat multidrug resistance.

S-Alkylation for Thioether and Heterocycle Synthesis: The reaction with thiols provides a

straightforward route to thioethers. This strategy is a cornerstone for building complex

heterocyclic systems. For example, 2-bromo-N-phenylacetamide reacts with 2-

mercaptobenzimidazole to form intermediates in the synthesis of potential antidepressant

agents.[2] It is also used to react with thiones to create S-alkylated intermediates that can be
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cyclized to form thieno[2,3-b]pyridine derivatives, which are explored for their

pharmacological properties.[3]

Precursor for Anticancer Agents: The N-phenylacetamide scaffold introduced by this reagent

is present in various compounds investigated for anticancer activity. For instance, it has been

used to synthesize N-phenylacetamide-2-oxoindole conjugates that act as carbonic

anhydrase inhibitors with antiproliferative effects.[4]
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Caption: Synthetic pathways and applications of 2-Bromo-N-phenylacetamide.

Experimental Protocols
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Protocol 1: Synthesis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives (General N-

Alkylation)

This protocol is adapted from the synthesis of novel antibacterial agents.[1]

Materials:

2-Bromo-N-(p-chlorophenyl) acetamide

Appropriate primary or secondary amine (e.g., Butylamine, Octylamine)

Dichloromethane (CH₂Cl₂)

Saturated aqueous potassium carbonate (K₂CO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-N-(p-chlorophenyl) acetamide in

dichloromethane.

Add 1.0-1.2 equivalents of the desired amine to the solution.

Add an equal volume of saturated aqueous K₂CO₃ solution to the reaction mixture.

Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain the desired N-alkylated product.

Protocol 2: Synthesis of 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide (General S-

Alkylation)

This protocol is based on the synthesis of precursors for potential antidepressant agents.[2]

Materials:

2-Bromo-N-phenylacetamide

2-Mercaptobenzimidazole

Ethanol

Triethylamine (Et₃N)

Standard reflux apparatus

Filtration setup

Procedure:

To a round-bottom flask equipped with a reflux condenser, add 2-bromo-N-
phenylacetamide (0.1 mol), 2-mercaptobenzimidazole (0.1 mol), and ethanol (30 mL).

Add triethylamine (0.12 mol) to the mixture to act as a base.

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction

completion by TLC.

After the reaction is complete, cool the mixture to room temperature and quench by pouring

it into cold water.

A precipitate will form. Collect the solid product by vacuum filtration.
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Wash the product with water and then recrystallize from a suitable solvent (e.g.,

acetone/water) to yield the pure S-alkylated product.

Data Presentation: Summary of Reactions
The following tables summarize quantitative data from published procedures, highlighting the

versatility of 2-bromo-N-phenylacetamide and its analogs as alkylating agents.

Table 1: N-Alkylation of 2-Bromo-N-(p-Chlorophenyl) Acetamide with Various Amines[1]

Amine Substrate Product Solvent System Yield

Butylamine

2-(butylamino)-N-(4-

chlorophenyl)acetami

de

CH₂Cl₂ / Sat.

K₂CO₃(aq)
60%

Octylamine

2-(octylamino)-N-(4-

chlorophenyl)acetami

de

CH₂Cl₂ / Sat.

K₂CO₃(aq)
61%

Table 2: S-Alkylation using 2-Halo-N-arylacetamides[2][3]

Alkylating
Agent

Thiol
Substrate

Base / Solvent Product Yield

2-Chloro-N-(p-

tolyl)acetamide

6-phenyl-4-

methyl-2-thioxo-

dihydropyridine-

3-carbonitrile

Piperidine /

Ethanol

2-((3-Cyano-4-

methyl-6-

phenylpyridin-2-

yl)thio)-N-(p-

tolyl)acetamide

89%

2-Chloro-N-

phenylacetamide

2-

Mercaptobenzimi

dazole

Triethylamine /

Ethanol

2-((1H-

benzimidazol-2-

yl)thio)-N-

phenylacetamide

62-74%
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2-Bromo-N-phenylacetamide is a hazardous substance.[5] It is classified as acutely toxic if

swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data

Sheet (SDS) for complete handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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